molecular formula C10H13NO B12127799 2-Propen-1-amine, 3-(3-methoxyphenyl)-

2-Propen-1-amine, 3-(3-methoxyphenyl)-

Cat. No.: B12127799
M. Wt: 163.22 g/mol
InChI Key: NGMXFSNHVULXNV-HWKANZROSA-N
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Description

2-Propen-1-amine, 3-(3-methoxyphenyl)- is an organic compound that belongs to the class of allylamines It is characterized by the presence of a propenyl group attached to an amine and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, 3-(3-methoxyphenyl)- can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with allylamine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Propen-1-amine, 3-(3-methoxyphenyl)- may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, 3-(3-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Propen-1-amine, 3-(3-methoxyphenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, 3-(3-methoxyphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-amine, 3-(3-ethoxyphenyl)-
  • 2-Propen-1-amine, 3-(3-bromophenyl)-
  • 2-Propen-1-amine, 3-(3-fluorophenyl)-

Uniqueness

2-Propen-1-amine, 3-(3-methoxyphenyl)- is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(E)-3-(3-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8H,7,11H2,1H3/b5-3+

InChI Key

NGMXFSNHVULXNV-HWKANZROSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/CN

Canonical SMILES

COC1=CC=CC(=C1)C=CCN

Origin of Product

United States

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